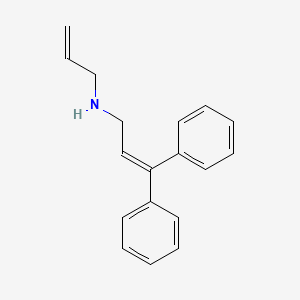![molecular formula C15H14N3PS B14338129 1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole CAS No. 105609-48-1](/img/structure/B14338129.png)
1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a diphenylphosphorothioyl group attached to a triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole typically involves the reaction of diphenylphosphorothioyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The diphenylphosphorothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,4-triazole: This compound lacks the diphenylphosphorothioyl group and has different chemical and biological properties.
1-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1’-(diphenylphosphorothioyl)ferrocene: This compound contains a ferrocene unit, which imparts unique redox properties and applications in catalysis.
Propriétés
Numéro CAS |
105609-48-1 |
|---|---|
Formule moléculaire |
C15H14N3PS |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
diphenyl-sulfanylidene-(1,2,4-triazol-1-ylmethyl)-λ5-phosphane |
InChI |
InChI=1S/C15H14N3PS/c20-19(13-18-12-16-11-17-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2 |
Clé InChI |
IBFKBDQICVHQMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(CN2C=NC=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


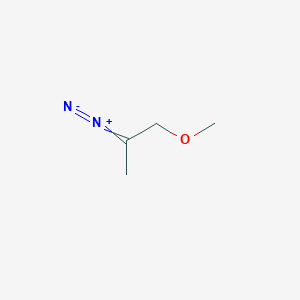
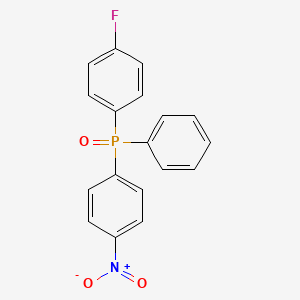
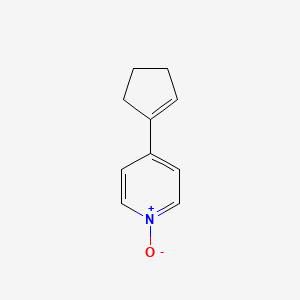
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
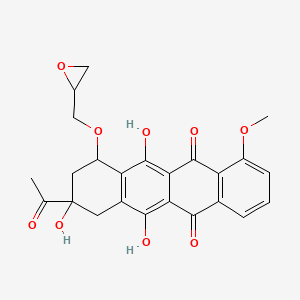
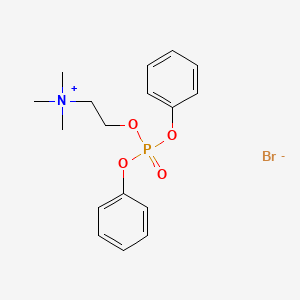
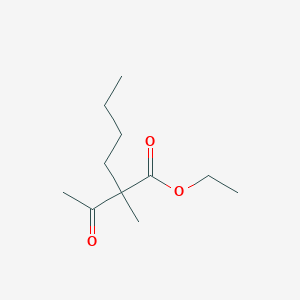
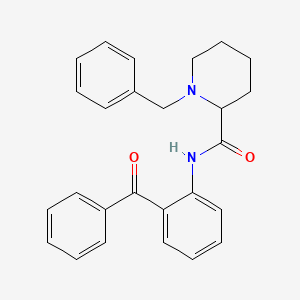
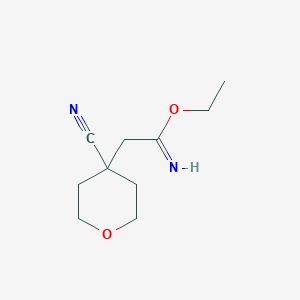
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
